cyclo(L-Phe-L-Val)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(L-Phenylalanine-L-Valine), also known as cyclo(L-Phe-L-Val), is a diketopiperazine compound. Diketopiperazines are cyclic dipeptides that are found ubiquitously in nature. Cyclo(L-Phe-L-Val) was first isolated from marine bacteria Pseudoalteromonas sp. in 2011 and is also produced as a secondary metabolite by Streptomyces rutgerensis and Bacillus subtilis . This compound is known for its role in quorum sensing regulation, although it does not exhibit antimicrobial activity on its own .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(L-Phe-L-Val) can be synthesized through various methods. One common approach involves the cyclization of linear dipeptides under specific conditions. For instance, the linear dipeptide L-Phenylalanine-L-Valine can be cyclized using coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of cyclo(L-Phe-L-Val) often involves fermentation processes using microbial cultures. For example, marine bacteria Pseudoalteromonas sp. and soil bacteria Bacillus subtilis can be cultured under controlled conditions to produce cyclo(L-Phe-L-Val) as a secondary metabolite . The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Cyclo(L-Phe-L-Val) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Amines in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Oxidized diketopiperazines.
Reduction: Reduced diketopiperazines.
Substitution: Substituted diketopiperazines with various functional groups.
Scientific Research Applications
Cyclo(L-Phe-L-Val) has several scientific research applications:
Mechanism of Action
Cyclo(L-Phe-L-Val) exerts its effects primarily through quorum sensing regulation. It stimulates bacteria to produce antibacterial products under low cell density conditions. The exact molecular targets and pathways involved are not fully elucidated, but it is believed to interact with bacterial signaling molecules, thereby inducing the production of secondary metabolites .
Comparison with Similar Compounds
Similar Compounds
- Cyclo(L-Phenylalanine-L-Proline)
- Cyclo(L-Leucine-L-Proline)
- Cyclo(L-Valine-L-Proline)
Uniqueness
Cyclo(L-Phe-L-Val) is unique due to its specific stereochemistry and its role in quorum sensing regulation without exhibiting direct antimicrobial activity. This distinguishes it from other diketopiperazines like cyclo(L-Phe-L-Pro), which have different biological activities and stereochemical properties .
Properties
IUPAC Name |
(3S,6S)-3-benzyl-6-propan-2-ylpiperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17)/t11-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQPOHUVAQPSHJ-RYUDHWBXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.